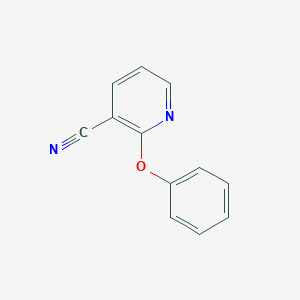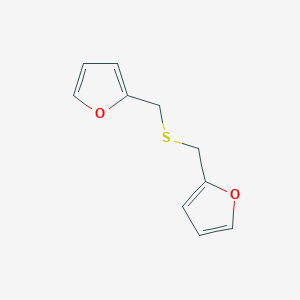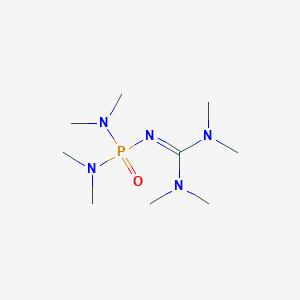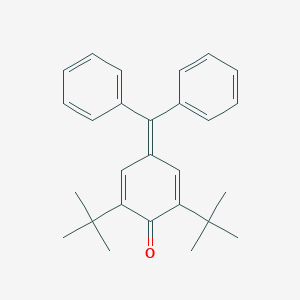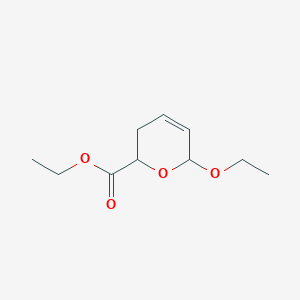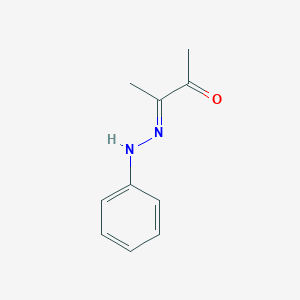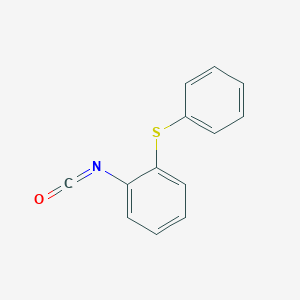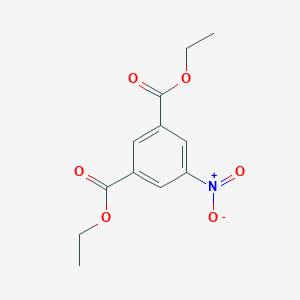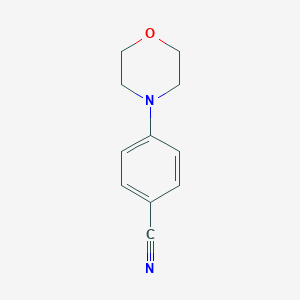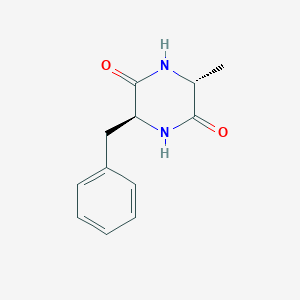
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It was first synthesized in 1991 by Roche Pharmaceuticals as a protein kinase C (PKC) inhibitor. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 acts as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 can modulate these cellular processes and exert its therapeutic effects.
Biochemical And Physiological Effects
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurological disorders.
Advantages And Limitations For Lab Experiments
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. Another direction is the investigation of the potential therapeutic applications of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 in other fields, such as cardiovascular disease and diabetes. Furthermore, the development of new delivery systems for (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could improve its solubility and bioavailability, making it more effective in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could provide valuable insights into the role of PKC in various cellular processes.
Synthesis Methods
The synthesis of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 involves a series of chemical reactions that start with the condensation of benzylamine and methyl acetoacetate to form 2-benzyl-2-methyl-1,3-dioxolane-4,5-dione. This intermediate is then treated with phosgene to yield 2-benzyl-2-methyl-4,5-dioxoimidazolidine. The final step involves the reaction of this intermediate with piperazine to produce (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220.
Scientific Research Applications
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
15136-19-3 |
|---|---|
Product Name |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3S,6R)-3-benzyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)/t8-,10+/m1/s1 |
InChI Key |
CNXWPOWVDIUTPS-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
synonyms |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



